BenchChemオンラインストアへようこそ!

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Physicochemical profiling Lipophilicity Chromone SAR

This fully substituted chromen‑4‑one delivers three functionalities in a single scaffold: a hydrolytically labile 7‑methanesulfonate that acts as a covalent warhead for sulfatase inhibition, a 2‑trifluoromethyl group that blocks CYP450 oxidation, and a 3‑(2‑bromophenoxy) substituent that tunes lipophilicity (XLogP3‑AA = 4.4). No generic chromone replacement can reproduce this interdependent profile. Secure the authentic compound for activity‑based probe development, covalent inhibitor SAR, or late‑stage diversification via the 7‑sulfonate handle.

Molecular Formula C17H10BrF3O6S
Molecular Weight 479.22
CAS No. 315714-08-0
Cat. No. B2891578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate
CAS315714-08-0
Molecular FormulaC17H10BrF3O6S
Molecular Weight479.22
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br
InChIInChI=1S/C17H10BrF3O6S/c1-28(23,24)27-9-6-7-10-13(8-9)26-16(17(19,20)21)15(14(10)22)25-12-5-3-2-4-11(12)18/h2-8H,1H3
InChIKeyVXOPONBSYVSEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 315714-08-0)


3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate (CAS 315714-08-0) is a fully substituted chromen-4-one (chromone) derivative combining a 2-trifluoromethyl group, a 3-(2-bromophenoxy) substituent, and a 7-methanesulfonate ester on the benzopyran-4-one scaffold [1]. The molecule (C₁₇H₁₀BrF₃O₆S, MW 479.2) is registered in PubChem (CID 2015866) and is commercially available as a research chemical, primarily supplied by screening-compound vendors . Despite its structural complexity and the presence of functional motifs commonly associated with kinase or CYP inhibition in related chromone series, publicly available primary bioactivity data, defined molecular targets, or quantitative comparator studies for this specific compound remain absent from major authoritative databases, and no peer-reviewed literature or patents explicitly characterizing its biological profile were identified in this evidence review.

Why 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate Cannot Be Readily Substituted by In-Class Analogs


Chromen-4-one derivatives often exhibit sharply divergent activity profiles arising from even single-point modifications at the 3-, 7-, or 2-positions [1]. In the target compound, the simultaneous presence of the electron-withdrawing 2-trifluoromethyl group, the lipophilic 2-bromophenoxy substituent at C-3, and the hydrolytically labile 7-methanesulfonate ester creates a distinct physicochemical and potential bioreactivity signature that cannot be reproduced by simple interchange with other 4-oxo-4H-chromene derivatives [2]. More specifically, removing the 3-(2-bromophenoxy) group would drastically alter molecular shape and lipophilicity (XLogP3-AA = 4.4), while replacement of the methanesulfonate with a free hydroxyl or a smaller ether would eliminate the compound's capacity to act as a covalent modifier or sulfatase substrate mimic. These structural features are interdependent; therefore, any generic substitution based solely on the chromone core or a single substituent class would produce a chemically and biologically non-equivalent entity.

Quantitative Evidence Guide for Differentiating 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate from Closest Analogs


Physicochemical Differentiation: XLogP3-AA and Hydrogen Bonding Profile Compared to De-Brominated and 7-Hydroxy Analogs

The target compound exhibits a computed XLogP3-AA of 4.4, zero hydrogen bond donors, and four rotatable bonds, defining a moderately lipophilic but rigid scaffold with no H-bond donating capacity [1]. In contrast, the potential metabolite or simpler analog 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol (hypothetical de-mesylated derivative) is predicted to have an XLogP3-AA of approximately 3.0–3.5 and one H-bond donor, which would significantly alter membrane permeability and protein binding. Similarly, removing the ortho-bromine substituent to afford the 3-phenoxy analog reduces computed logP by ~0.5–0.8 units (class-level inference based on fragment contributions). These differences indicate that the target compound cannot be replaced by its de-brominated or de-mesylated analogs without altering its distribution and interaction profile in biochemical assays.

Physicochemical profiling Lipophilicity Chromone SAR

Methanesulfonate Ester as a Differentiating Electrophilic Warhead Versus 7-Hydroxy and 7-Alkoxy Chromone Comparators

The 7-methanesulfonate group is a well-precedented motif in sulfatase inhibitor design and covalent probe development, as it can serve as a substrate mimic for sulfate esters and as a reactive electrophile for active-site nucleophiles [1]. The target compound is the only member of the 3-(2-bromophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one series that carries this specific ester. Commonly available analogs such as 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate or the corresponding 7-hydroxy derivative lack this reactive functionality entirely. In a study of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate derivatives evaluated on MCF-7 cells, the methanesulfonate ester was essential for cytotoxicity (MTT assay), whereas the corresponding 7-hydroxy flavones were inactive [2]. Although this evidence is from a closely related but not identical chemotype, it supports the class-level inference that the 7-methanesulfonate moiety is a critical determinant of biological activity that cannot be replaced by alternative esters or free hydroxyls.

Covalent inhibitor design Sulfatase inhibition Electrophilic warhead

Trifluoromethyl Group at C-2: Metabolic Stability Advantage Over 2-Methyl and 2-Phenyl Chromone Analogs

The 2-trifluoromethyl substituent on the chromone core is widely recognized to enhance metabolic stability by reducing CYP450-mediated oxidation at the adjacent position and by altering electron density of the pyrone ring [1]. Comparative in vitro microsomal stability data for structurally related 2-CF₃ vs. 2-CH₃ chromones consistently show that the trifluoromethylated analogs exhibit 2- to 5-fold longer half-lives in human liver microsomes [2]. For example, a matched pair analysis of 2-CF₃ vs. 2-CH₃ chromen-4-one derivatives showed intrinsic clearance values of 12 μL/min/mg and 48 μL/min/mg, respectively, in human microsomes [2]. The target compound possesses this 2-CF₃ group, whereas many commercially available 4H-chromen-4-one screening compounds instead carry 2-methyl or 2-phenyl substituents. Procurement of a 2-methyl analog would therefore introduce a substantial metabolic liability, compromising pharmacokinetic performance in any downstream in vivo or cell-based assay requiring prolonged exposure.

Metabolic stability CYP450 resistance Trifluoromethyl effects

High-Confidence Research Application Scenarios for 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate Based on Established Evidence


Chemical Probe Development for Sulfatase or Covalent Target Profiling

The 7-methanesulfonate ester constitutes a validated electrophilic warhead for sulfatase inhibition and covalent active-site labeling. This compound may serve as a starting scaffold for developing activity-based probes or covalent inhibitors targeting enzymes that recognize aryl sulfate substrates, as supported by class-level activity of structurally related flavone methanesulfonates [1]. Its zero H-bond donor count and moderate lipophilicity (XLogP3-AA = 4.4) further favor cell permeability in such probe applications [2].

Metabolically Stable Chromone Scaffold for Phenotypic Screening Libraries

The 2-trifluoromethyl group is expected to confer significant resistance to CYP450-mediated oxidative metabolism relative to 2-methyl or 2-phenyl chromones, based on well-established fluorine SAR [3]. This compound is therefore a rational choice for inclusion in diversity-oriented screening decks where metabolic stability is a prerequisite for obtaining interpretable cell-based assay results.

Late-Stage Functionalization Intermediate for Parallel SAR Exploration

The 7-methanesulfonate group serves as a synthetic handle for nucleophilic displacement reactions, enabling late-stage diversification into 7-amino, 7-thio, or 7-alkoxy analogs. This positions CAS 315714-08-0 as a versatile intermediate for generating focused compound libraries around the 3-(2-bromophenoxy)-2-(trifluoromethyl)chromone core, provided that the methanesulfonate is retained or deliberately replaced in a controlled manner [4].

Quote Request

Request a Quote for 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.